molecular formula C24H20O11 B174794 3-O-Methylquercetin tetraacetate CAS No. 1486-69-7

3-O-Methylquercetin tetraacetate

Cat. No.: B174794
CAS No.: 1486-69-7
M. Wt: 484.4 g/mol
InChI Key: IRJPBMYKKVBCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .

Biochemical Pathways

The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .

Pharmacokinetics

Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to this compound.

Result of Action

The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, this compound has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of this compound

Preparation Methods

The synthesis of 3-O-Methylquercetin tetraacetate involves the esterification of quercetin. One common method is the regioselective O-derivatization of quercetin via ester intermediates. This process can be achieved using common esterification procedures, such as the use of acetic anhydride in the presence of a catalyst like pyridine . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-O-Methylquercetin tetraacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-O-Methylquercetin tetraacetate has a wide range of scientific research applications:

Properties

IUPAC Name

[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJPBMYKKVBCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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